Spectroscopic Data for 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide
Spectroscopic Data for 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis.
Introduction to 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrazole moiety is a common scaffold in a variety of pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The addition of a pyridine ring and a reactive carbaldehyde group makes this molecule a versatile building block for the synthesis of more complex drug candidates.[2][3]
Accurate structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will provide a detailed exposition of the expected spectroscopic signatures of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde.
Molecular Structure and Properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide critical information about the molecular framework. A key consideration for N-unsubstituted pyrazoles is the phenomenon of tautomerism, where the proton on the nitrogen can rapidly exchange between the two nitrogen atoms. This can lead to broadened signals or averaged chemical shifts for the pyrazole ring atoms.[6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrazole proton, and the four protons of the pyridine ring. The N-H proton of the pyrazole ring may appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CHO | 9.8 - 10.2 | Singlet (s) | The aldehyde proton is highly deshielded and appears far downfield. This is a characteristic feature of pyrazole-4-carbaldehydes.[7] |
| H5 (Pyrazole) | 8.0 - 8.5 | Singlet (s) or Broad Singlet (br s) | The chemical shift of this proton is influenced by the neighboring nitrogen and the electron-withdrawing aldehyde group. |
| H2' (Pyridine) | ~8.9 | Doublet of Doublets (dd) or Singlet | The proton ortho to the pyridine nitrogen is expected to be the most downfield of the pyridine protons. |
| H6' (Pyridine) | ~8.6 | Doublet of Doublets (dd) | The other proton ortho to the pyridine nitrogen. |
| H4' (Pyridine) | ~8.0 | Doublet of Triplets (dt) | The proton para to the point of attachment to the pyrazole ring. |
| H5' (Pyridine) | ~7.4 | Doublet of Doublets (dd) | The proton meta to the pyridine nitrogen. |
| NH (Pyrazole) | 12.0 - 14.0 | Broad Singlet (br s) | The N-H proton is often broad due to quadrupole effects and exchange. Its observation may depend on the solvent and concentration.[8] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Aldehyde) | 185 - 195 | The carbonyl carbon is significantly deshielded. |
| C3 (Pyrazole) | 148 - 152 | Carbon bearing the pyridine substituent. |
| C5 (Pyrazole) | 135 - 140 | Carbon adjacent to the unsubstituted nitrogen. |
| C4 (Pyrazole) | 110 - 115 | Carbon bearing the aldehyde group. |
| C2' (Pyridine) | ~150 | Carbon adjacent to the pyridine nitrogen. |
| C6' (Pyridine) | ~148 | The other carbon adjacent to the pyridine nitrogen. |
| C4' (Pyridine) | ~135 | |
| C5' (Pyridine) | ~124 | |
| C3' (Pyridine) | ~128 | Carbon attached to the pyrazole ring. |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials and Equipment:
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Sample of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde
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Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
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NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[9]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for N-H containing compounds as it can slow down proton exchange.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans will depend on the sample concentration, typically ranging from 8 to 64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is typically sufficient.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
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Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Diagram 1: General Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring and processing NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde, electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrum
-
Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 174.0662 (calculated for C₉H₈N₃O⁺).[10]
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation pathways could involve the loss of CO (28 Da) from the aldehyde group or cleavage of the pyrazole or pyridine rings.
Experimental Protocol for ESI-MS
Objective: To determine the accurate mass and confirm the molecular formula of the compound.
Materials and Equipment:
-
Sample of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde
-
High-purity solvent (e.g., methanol or acetonitrile)
-
A weak acid (e.g., formic acid)
-
High-resolution mass spectrometer (e.g., qTOF or Orbitrap)[10]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the high-resolution data to calculate the elemental composition and confirm that it matches the expected formula (C₉H₇N₃O).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| N-H (Pyrazole) | 3100 - 3300 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Aldehyde) | 1680 - 1700 | Stretching |
| C=N, C=C (Aromatic) | 1400 - 1600 | Stretching |
The strong absorption band for the aldehyde carbonyl group is a key diagnostic feature.[11] The N-H stretching vibration of the pyrazole ring is also expected to be a prominent feature.[12]
Experimental Protocol for FT-IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Materials and Equipment:
-
Sample of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde
-
FT-IR spectrometer with a KBr pellet press or an ATR accessory[13]
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Diagram 2: Spectroscopic Characterization Workflow
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde [sigmaaldrich.com]
- 5. 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde | CAS 956504-56-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. connectjournals.com [connectjournals.com]
- 9. jst.org.in [jst.org.in]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
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- 13. chemmethod.com [chemmethod.com]
